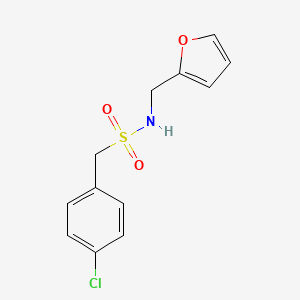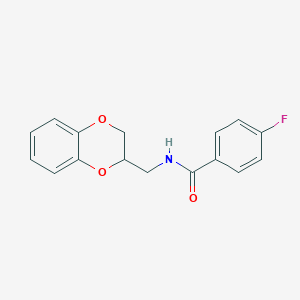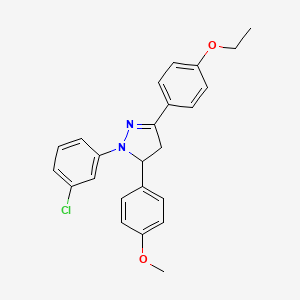
1-(4-chlorophenyl)-N-(2-furylmethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-N-(2-furylmethyl)methanesulfonamide, also known as CFM-2, is a sulfonamide compound that has been extensively studied for its potential use in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mechanism of Action
The exact mechanism of action of 1-(4-chlorophenyl)-N-(2-furylmethyl)methanesulfonamide is not fully understood, but it is thought to act as an inhibitor of certain enzymes and receptors involved in pain and inflammation pathways. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have multiple targets and mechanisms of action.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-N-(2-furylmethyl)methanesulfonamide has been shown to exhibit a range of biochemical and physiological effects, including inhibition of prostaglandin synthesis, reduction of cytokine production, and modulation of ion channels. It has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, the process by which new blood vessels form.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-chlorophenyl)-N-(2-furylmethyl)methanesulfonamide in lab experiments is its specificity for certain targets, which can help to reduce off-target effects and increase the reliability of results. However, one limitation is that it may not be effective in all models or systems, and further research is needed to fully understand its potential uses and limitations.
Future Directions
There are several potential future directions for research on 1-(4-chlorophenyl)-N-(2-furylmethyl)methanesulfonamide. One area of interest is its potential as a pain medication, as it has been shown to exhibit analgesic effects in animal models. Additionally, further studies are needed to fully understand its mechanism of action and potential as an anti-cancer agent. Other potential future directions include investigating its effects on other biological processes, such as inflammation and angiogenesis, and exploring its potential use in combination with other drugs or therapies.
Synthesis Methods
The synthesis of 1-(4-chlorophenyl)-N-(2-furylmethyl)methanesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-furylmethylamine in the presence of a base such as triethylamine. The resulting product is then treated with methanesulfonic acid to yield the final compound.
Scientific Research Applications
1-(4-chlorophenyl)-N-(2-furylmethyl)methanesulfonamide has been used in a variety of scientific research applications, including studies on pain, inflammation, and cancer. It has been shown to exhibit analgesic and anti-inflammatory effects in animal models, making it a potential candidate for the development of new pain medications. Additionally, 1-(4-chlorophenyl)-N-(2-furylmethyl)methanesulfonamide has been investigated for its potential as an anti-cancer agent, with studies showing that it can inhibit the growth of certain cancer cell lines.
properties
IUPAC Name |
1-(4-chlorophenyl)-N-(furan-2-ylmethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3S/c13-11-5-3-10(4-6-11)9-18(15,16)14-8-12-2-1-7-17-12/h1-7,14H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQRKUJQCAYIFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-({[2-(4-methoxyphenyl)ethyl][(1-methyl-4-piperidinyl)methyl]amino}carbonyl)benzoate](/img/structure/B5108007.png)
![N-(2-fluorophenyl)-2-[2-(2-naphthyloxy)propanoyl]hydrazinecarboxamide](/img/structure/B5108008.png)



![1-(3,4-dichlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5108052.png)
![methyl [5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride](/img/structure/B5108058.png)
![12-[4-(dimethylamino)phenyl]-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5108065.png)

![2-[{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5108079.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5108087.png)
![N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5108089.png)
![methyl 4-[3-(benzyl{[(4-fluorophenyl)amino]carbonothioyl}amino)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5108095.png)